3-[(4-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
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Overview
Description
3-[(4-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[2,3-d]pyrimidine core, which is a fused heterocyclic system, and is substituted with chlorophenyl and methylphenyl groups. These structural elements contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrido[2,3-d]pyrimidine core through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable diketone. The chlorophenyl and methylphenyl groups are then introduced via Friedel-Crafts alkylation reactions using 4-chlorobenzyl chloride and 4-methylbenzyl chloride, respectively, in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and purity. This often involves the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Solvent selection and purification steps are also critical to achieving high-quality product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 3-[(4-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial, antiviral, and anticancer activities .
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 3-[(4-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. For example, its anticancer activity may involve inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-bromophenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
- 3-[(4-fluorophenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
Uniqueness
Compared to similar compounds, 3-[(4-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, enhancing the compound’s binding affinity to biological targets.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H18ClN3O2 |
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Molecular Weight |
391.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H18ClN3O2/c1-15-4-6-16(7-5-15)13-25-20-19(3-2-12-24-20)21(27)26(22(25)28)14-17-8-10-18(23)11-9-17/h2-12H,13-14H2,1H3 |
InChI Key |
QLKORGTZVMZREV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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